2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide
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Description
2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide is a useful research compound. Its molecular formula is C16H22N4O4 and its molecular weight is 334.376. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 4-nitrophenylpiperazine derivatives, have been reported to inhibit tyrosinase , a key enzyme in melanin synthesis. Other piperazinyl derivatives have been found to inhibit carbonic anhydrase (CA), an enzyme crucial for many physiological functions .
Mode of Action
For instance, certain piperazinyl derivatives bind to the active site of CA, interacting with the zinc ion and three histidine residues . This interaction could inhibit the enzyme’s activity, affecting various physiological functions.
Biochemical Pathways
Tyrosinase catalyzes the conversion of tyrosine into melanin, affecting skin pigmentation . CA, on the other hand, catalyzes the reversible hydration of CO2, regulating pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .
Pharmacokinetics
For instance, certain piperazinyl derivatives have been found to exhibit acceptable pharmacokinetic profiles .
Result of Action
If it inhibits tyrosinase, it could potentially reduce melanin synthesis, affecting skin pigmentation . If it inhibits CA, it could affect various physiological functions regulated by CA .
Properties
IUPAC Name |
2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-12(2)17-16(22)10-18-5-7-19(8-6-18)15-4-3-14(20(23)24)9-13(15)11-21/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHJREPPOOOUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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